5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the appropriate aldehyde or ketone with hydroxylamine.
Coupling Reaction: The final step involves coupling the brominated indole with the hydroxyimino-substituted phenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers or nitriles.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield oxime ethers, while substitution of the bromine atom can produce a variety of substituted indole derivatives .
Scientific Research Applications
5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in biological systems.
Industrial Applications: The compound’s derivatives are explored for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the indole core can interact with various receptors and proteins, modulating their function and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-indol-2-one: Lacks the hydroxyimino and phenyl groups, resulting in different biological activity.
3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one: Similar structure but without the bromine atom, leading to variations in reactivity and applications.
Uniqueness
The presence of the bromine atom at the 5-position and the hydroxyimino group makes 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-3-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9(20-22)10-2-5-12(6-3-10)18-15-13-8-11(17)4-7-14(13)19-16(15)21/h2-8,22H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMEVBZWGVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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